1-Methylimidazole-4-sulfonamide
Overview
Description
1-Methylimidazole-4-sulfonamide is a chemical compound with the molecular formula C4H7N3O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .
Biochemical Pathways
Sulfonamides, including this compound, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .
Biochemical Analysis
Biochemical Properties
1-Methylimidazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its molecular structure .
Cellular Effects
It is known that sulfonamides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Methylimidazole-4-sulfonamide typically involves the sulfonation of 1-Methylimidazole. One common method includes the reaction of 1-Methylimidazole with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methylimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylimidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-Methylimidazole-4-sulfonamide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
4-Methylimidazole: Differs in the position of the methyl group, leading to different chemical and biological properties.
Sulfonamides: A broader class of compounds with similar sulfonamide groups but different core structures. The uniqueness of this compound lies in its combination of the imidazole ring and the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-methylimidazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371677 | |
Record name | 1-methylimidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111124-90-4 | |
Record name | 1-methylimidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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